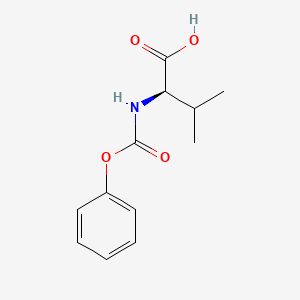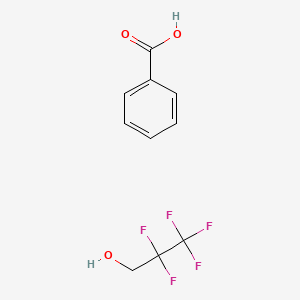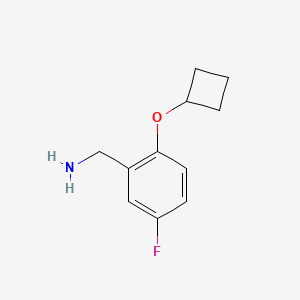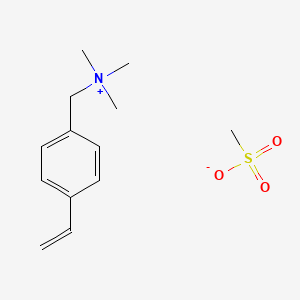![molecular formula C10H15F2NO3 B12084064 (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid is a chiral compound that features a cyclohexyl ring substituted with two fluorine atoms and a formamido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with the introduction of fluorine atoms at the 4,4-positions. This can be achieved through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclohexylformamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of (2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
科学的研究の応用
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
(2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)carboxamido]propanoic acid: Similar structure but with a carboxamido group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)hydroxy]propanoic acid: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness: The presence of the formamido group in (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C10H15F2NO3 |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15F2NO3/c1-6(9(15)16)13-8(14)7-2-4-10(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t6-/m1/s1 |
InChIキー |
PPCMVYBULIEAOD-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F |
正規SMILES |
CC(C(=O)O)NC(=O)C1CCC(CC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)

![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)



![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)

